![molecular formula C17H21FN2OS B2512465 cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-51-5](/img/structure/B2512465.png)
cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound is a complex organic molecule that contains a cyclohexyl group, a 4,5-dihydro-1H-imidazole group, and a 4-fluorobenzylthio group . These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the nonpolar cyclohexyl group could give the compound both hydrophilic and hydrophobic properties .Scientific Research Applications
Application in Lithium-Ion Batteries
The compound, specifically 4-fluorobenzyl cyanide (FBCN), has been used to improve the interfacial kinetics in lithium-ion batteries . It constructs a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .
Bactericide Applications
The compound has been used as a bactericide . It exhibits considerable inhibition effects against rice bacterial leaf blight and leaf streak . The degradation product of this compound in water was identified as 2-(4-fluorobenazyl)-5-methoxy-1,3,4-oxadiazole .
Therapeutic Potential
Imidazole derivatives, which include this compound, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Analytical Processes
Imidazoles, including this compound, are widely used in analytical processes due to their ability to fluoresce and glow under certain conditions . The noticeable alteration in fluorescence following metal binding is a crucial characteristic that makes imidazole derivatives more desirable as a chelator .
Sensing and Imaging Metal Ions
Imidazole derivatives have been used to build extremely sensitive fluorescent chemisensors for sensing and imaging metal ions .
Synthesis of Heterocycles
Imidazole derivatives are used in the synthesis of heterocycles . They have a planar imidazole unit, and their crystal structures are stabilized by intermolecular O▬H…N, O▬H…O, C▬H…N, hydrogen bonds, and C▬H…π interactions .
Mechanism of Action
Imidazoles
are a class of organic compounds that contain a five-membered heterocyclic ring structure. They are key components in a variety of functional molecules and are used in a diverse range of applications . Imidazoles are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFDAARXRFVPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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